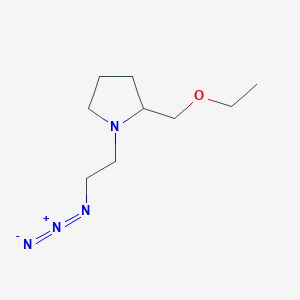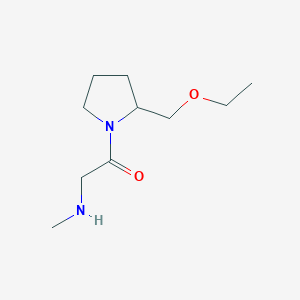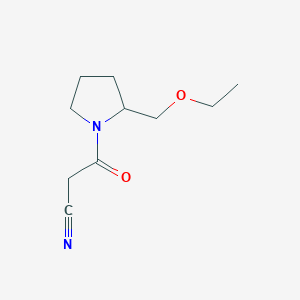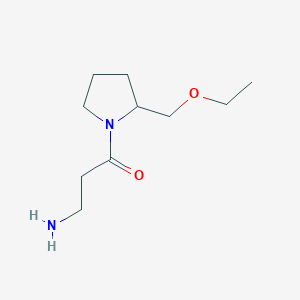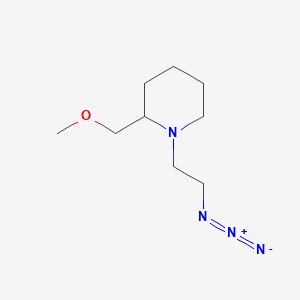
2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine” consists of a piperidine ring attached to a pyrazine ring via a methoxymethyl group . The InChI string for this compound isInChI=1S/C9H12ClN3/c10-8-9 (12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine” include a molecular weight of 197.66 g/mol, a XLogP3-AA of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 197.0719751 g/mol, a monoisotopic mass of 197.0719751 g/mol, a topological polar surface area of 29 Ų, a heavy atom count of 13, and a complexity of 159 .Applications De Recherche Scientifique
Genotoxicity and Metabolic Activation Studies
A study on a closely related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, revealed its potential as a treatment for obesity due to its dose-dependent inhibition of food intake in rats. The research also delved into its genotoxicity potential, demonstrating a metabolism and dose-dependent increase of reverse mutations, providing insights into its bioactivation to a reactive intermediate that could covalently bind DNA (Kalgutkar et al., 2007).
Synthesis and Pharmacological Screening
Another study explored the synthesis and analgesic and antiparkinsonian activities of derivatives from a related starting material, 2-chloro-6-ethoxy-4-acetylpyridine. The pharmacological screening of these compounds indicated their potential for therapeutic applications, comparable to reference drugs Valdecoxib® and Benzatropine® (Amr et al., 2008).
Chemical Synthesis and Stereochemistry
Further research on the base-catalysed addition of methyl mercaptoacetate to acetylenic ketones and esters discusses the effects of activating groups and solvents on stereochemistry. This study provides insights into the synthesis and structural analysis of complex organic compounds, which could be relevant for understanding the synthesis pathways and structural configurations of similar pyrazine derivatives (Basyouni et al., 1980).
Novel Syntheses and Structural Determination
Research on the synthesis of novel 7-arylidene hexahydro pyrazolo pyridines discusses the heterocyclization processes and X-ray crystal structure determination. This kind of study is crucial for developing new pharmacologically active compounds and understanding their molecular configurations (Koshetova et al., 2022).
Orientations Futures
As “2-Chloro-3-(2-(methoxymethyl)piperidin-1-yl)pyrazine” is a research compound, future directions would likely involve further studies to understand its properties, potential applications, and safety profile. Given the wide range of bioactivities demonstrated by structurally similar piperidone derivatives , this compound could potentially be explored in various biomedical applications.
Propriétés
IUPAC Name |
2-chloro-3-[2-(methoxymethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-8-9-4-2-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCDDUFPIBLFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




